molecular formula C10H15NO8S2 B1294871 2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate CAS No. 26672-24-2

2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate

Cat. No. B1294871
CAS RN: 26672-24-2
M. Wt: 341.4 g/mol
InChI Key: YTIYUMNTOZTPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as Ethanol, 2- [ (4-amino-2,5-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester), has the molecular formula C10H15NO8S2 . It is also referred to by its CAS number: 26672-24-2 .


Molecular Structure Analysis

The molecular structure of this compound includes an amino group (NH2) and two methoxy groups (OCH3) attached to a benzene ring. This benzene ring is further connected to a sulfonyl group (SO2), which is attached to an ethyl group. The ethyl group is connected to a hydrogen sulfate group .

Scientific Research Applications

Plant Stress Adaptation

Hydrogen sulfide, a product of sulfur metabolism, is recognized for its crucial role in plant stress tolerance and cross-adaptation. It functions as a signaling molecule, influencing seed germination, growth, development, and physiological processes. The transformation of sulfur to sulfate and sulfite within plant cells plays a significant part in this process, indicating the importance of sulfur-containing compounds in enhancing plant resilience to biotic and abiotic stress (Ahmed et al., 2021).

Antioxidant Activity

The compound's relevance extends to antioxidant activity, where it participates in various assays to determine antioxidant capacity. The chemical reactions involving the transfer of hydrogen atoms and electrons highlight its significance in assessing the antioxidant capacity of complex samples, offering insights into the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Sulfur Cycling and Microbiome

In the intestinal microbiome, sulfur cycling is a critical process where hydrogen sulfide is produced, mainly by sulfate-reducing bacteria. This process impacts dietary components and the overall health of the host organism, showcasing the dual role of hydrogen sulfide in promoting bacterial resistance to antibiotics and potential toxicity at elevated concentrations (Barton et al., 2017).

Hypertension and Cardiovascular Disease

Hydrogen sulfide is also implicated in hypertension and cardiovascular disease, acting as a signaling molecule with antihypertensive properties. Its deficiency is linked to hypertension, suggesting that enhancing H2S levels could be a therapeutic strategy in managing blood pressure and preventing organ damage (van Goor et al., 2016).

Metabolic Pathways in Bacteria

Additionally, the compound's involvement in bacterial metabolism, specifically in sulfate-reducing bacteria, underlines its role in environmental and industrial processes. These bacteria utilize sulfate as an electron acceptor, impacting wastewater treatment and bioremediation strategies (Kopriva, 2006).

Safety And Hazards

This compound should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2-(4-amino-2,5-dimethoxyphenyl)sulfonylethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO8S2/c1-17-8-6-10(9(18-2)5-7(8)11)20(12,13)4-3-19-21(14,15)16/h5-6H,3-4,11H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIYUMNTOZTPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)S(=O)(=O)CCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067232
Record name Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate

CAS RN

26672-24-2
Record name Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, 1-(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26672-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((4-amino-2,5-dimethoxyphenyl)sulfonyl)-, 1-(hydrogen sulfate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026672242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, 1-(hydrogen sulfate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-amino-2,5-dimethoxyphenyl)sulphonyl]ethyl hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXQ97AF88J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.